molecular formula C10H11NO2 B1396616 4-Acetyl-2-methylbenzoic acid amide CAS No. 1095275-06-1

4-Acetyl-2-methylbenzoic acid amide

Cat. No. B1396616
CAS RN: 1095275-06-1
M. Wt: 177.2 g/mol
InChI Key: FZAVPQZVMUTCKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetyl-2-methylbenzoic acid amide involves several steps . The general procedure includes adding 50mL of toluene, 0.1mol of 2-methyl-4-acetylbenzoic acid 17.82g, and 1g of DMF into the reaction flask, stirring to dissolve, adding 15g of thionyl chloride dropwise into the reaction flask, and completing the dropwise addition in 30 minutes . After heating up to 60-65°C, the reaction is carried out for 5 hours . After the reaction, at 60-65°C, the toluene is distilled under reduced pressure until no liquid comes out, then cooled down to 0°C, 3.5g of methanol is added dropwise into the system, and the temperature is controlled at 0-8°C during the dropping process .


Molecular Structure Analysis

The molecular formula of 4-Acetyl-2-methylbenzoic acid amide is C10H11NO2. The molecular weight is 177.2 g/mol.


Chemical Reactions Analysis

Amides, such as 4-Acetyl-2-methylbenzoic acid amide, are known to undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a general mechanism for the reaction of amides.

Scientific Research Applications

Crystal Structure and Synthesis

Research has demonstrated the significance of benzamides and their derivatives in biological, pharmaceutical, industrial, and agricultural contexts. For instance, the synthesis and crystal structure analysis of related compounds, such as 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, highlight their importance in organic and bioorganic chemistry (Kansız et al., 2018).

Catalytic Synthesis

The development of catalytic methods for the direct synthesis of carboxylic acid amides from α-functionalized aldehydes and amines showcases the utility of these compounds in facilitating chemical reactions (Bode & Sohn, 2007).

Extraction Properties

Certain derivatives have been studied for their extraction properties, particularly in the context of metal ion extraction. This research provides insights into the use of these compounds in separation processes and analytical chemistry (Uhlemann et al., 1986).

Corrosion Inhibition

The evaluation of related compounds, such as imidazoline and its derivatives, in the context of corrosion inhibition highlights the potential of benzamide derivatives in protecting metals against corrosion, especially in acid media (Cruz et al., 2004).

Synthesis of Amides

Innovations in the synthesis of amides, through methods such as the use of polymer-supported reagents, further demonstrate the versatility of these compounds in organic synthesis and potential applications in drug development and materials science (Pop et al., 1997).

Inhibitors Synthesis

The design and synthesis of novel cholinesterase inhibitors based on 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides underline the pharmaceutical applications of these compounds, particularly in treating diseases related to cholinesterase activity (Kos et al., 2021).

Safety and Hazards

The safety data sheet for 4-Acetyl-2-methylbenzoic acid amide indicates that it may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, not allowing contaminated work clothing out of the workplace, avoiding release to the environment, and wearing protective gloves .

Future Directions

Research has demonstrated the significance of benzamides and their derivatives in biological, pharmaceutical, industrial, and agricultural contexts. For instance, the synthesis and crystal structure analysis of related compounds highlight their importance in organic and bioorganic chemistry. Therefore, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

4-acetyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAVPQZVMUTCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-methylbenzamide

Synthesis routes and methods

Procedure details

21 ml of dichloromethane was added to 2 g of concentrated aqueous ammonia, and the mixture was cooled with ice. A dichloromethane (3 ml) solution of 1.39 g of crude 4-acetyl-2-methylbenzyl chloride was added slowly to the mixture, and stirred for 2 hours with ice cooling. 24 ml of tetrahydrofuran was added to the reaction solution, and further stirred for 2 hours at room temperature. Then, large part of the solvent was distilled off under reduced pressure, and the slurry-state reaction solution was filtered. The obtained solid was washed with water and toluene. The solid was dried under reduced pressure to obtain 1.03 g of 4-acetyl-2-methylbenzoic acid amide.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
4-acetyl-2-methylbenzyl chloride
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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